N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic molecule that has gained attention in scientific research for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound, with a unique molecular structure, exhibits diverse chemical reactivity and holds promise for future innovations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves several steps.
Formation of the 1,2,4-triazole ring: : This is typically achieved through a cyclization reaction of appropriate hydrazines with carbonyl compounds under acidic conditions.
Introduction of the benzylthio group: : This step can involve nucleophilic substitution reactions where benzylthiol acts as a nucleophile, attacking an electrophilic center on the triazole ring.
Attachment of the 2-ethyl-6-methylphenyl group: : This often requires a Friedel-Crafts alkylation, using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Final coupling with 4-methoxybenzamide: : This coupling can be performed using standard peptide coupling reagents like carbodiimides or employing transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Scaling up for industrial production typically requires optimization of each reaction step to maximize yield and purity while minimizing waste and cost. Methods like continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Industrial synthesis would also focus on safe handling of reagents and intermediates, adherence to environmental regulations, and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can target the triazole ring, converting it to other nitrogen-containing heterocycles.
Substitution: : Nucleophilic substitution reactions can modify the benzylthio group or the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: : Thiols, amines, halides.
Major Products
Sulfoxides and sulfones: : From oxidation.
Modified triazoles: : From reduction.
Functionalized aromatics: : From nucleophilic substitution.
Scientific Research Applications
Chemistry
N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is studied for its potential as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. Its unique structure allows for diverse chemical modifications, making it a valuable tool in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as a biochemical probe. Its interactions with specific enzymes or receptors can help elucidate biological pathways and mechanisms. It may also serve as a lead compound in drug discovery programs aimed at treating various diseases.
Medicine
The medical applications of this compound are of particular interest. Researchers are investigating its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with specific molecular targets could lead to the development of new medications.
Industry
In industrial applications, this compound might be utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its chemical stability and reactivity make it suitable for various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interactions with specific molecular targets.
Molecular Targets: : This compound can interact with enzymes, receptors, and other proteins, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access.
Pathways: : The compound may influence cellular signaling pathways, modulating processes such as cell proliferation, apoptosis, and inflammation. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-((5-(methylthio)-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
N-((5-(benzylthio)-4-(phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Uniqueness
Compared to similar compounds, N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide offers unique advantages due to its specific molecular structure. The presence of the benzylthio and 2-ethyl-6-methylphenyl groups imparts distinct chemical properties, enhancing its reactivity and potential applications. Additionally, the methoxybenzamide moiety may influence its biological activity, offering unique therapeutic potential.
Conclusion
This compound stands as a remarkable compound with diverse applications in scientific research, medicine, and industry. Its unique structure and reactivity make it a valuable asset for ongoing and future research endeavors, promising new discoveries and innovations across various fields.
Properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-4-21-12-8-9-19(2)25(21)31-24(17-28-26(32)22-13-15-23(33-3)16-14-22)29-30-27(31)34-18-20-10-6-5-7-11-20/h5-16H,4,17-18H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAYXRBBJXRQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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